N-Benzyl-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-Benzyl-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting compounds due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of N-Benzyl-1-propyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazol-3-amine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through standard purification techniques .
Chemical Reactions Analysis
N-Benzyl-1-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce any present functional groups to their corresponding alcohols or amines.
Scientific Research Applications
N-Benzyl-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-Benzyl-1-propyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Benzyl-1H-pyrazol-3-amine: Similar in structure but lacks the propyl group, which can influence its reactivity and biological activity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,14,15) |
InChI Key |
ACDDIHFDGYVYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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